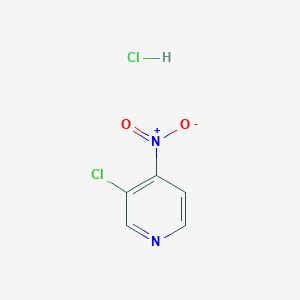

3-Chloro-4-nitropyridine hydrochloride

Beschreibung

The exact mass of the compound 3-Chloro-4-nitropyridine hydrochloride is 193.9649828 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-nitropyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitropyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-chloro-4-nitropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBRSCJNUPCFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743166 | |

| Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257849-11-8 | |

| Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride

[1]

Executive Summary

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8 ) is a highly electrophilic heteroaromatic scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals.[1]

Its utility stems from the electronic disparity between the C3 and C4 positions. The C4-nitro group, activated by both the pyridine nitrogen and the adjacent C3-chlorine, acts as a "super-leaving group" in Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 3-Chloro-4-nitropyridine hydrochloride |

| CAS Number (Salt) | 1257849-11-8 |

| CAS Number (Free Base) | 13194-60-0 |

| Molecular Formula | |

| Molecular Weight | 195.00 g/mol (Salt); 158.54 g/mol (Free Base) |

| Appearance | Yellow to orange crystalline solid (Salt); Low-melting solid/liquid (Free Base, mp 25–28°C) |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][3][4][5][6][7][8] |

| Storage | -20°C , Inert Atmosphere (Argon/Nitrogen). Hygroscopic and light-sensitive. |

Structural Analysis

The molecule features a pyridine ring destabilized by two electron-withdrawing groups (EWGs). The nitro group at C4 forces the ring into a highly electron-deficient state. The hydrochloride salt form stabilizes the basic pyridine nitrogen, preventing self-polymerization or degradation that can occur with the free base upon prolonged storage.

Synthetic Utility & Reactivity[1][9][10][11]

The "Super-Electrophile" Mechanism

The core reactivity of 3-chloro-4-nitropyridine is defined by the lability of the nitro group.[1] In

-

Regioselectivity: Nucleophiles attack C4 exclusively under mild conditions. The formation of the Meisenheimer complex at C4 is stabilized by the para-nitrogen and the inductive effect of the ortho-chlorine.[1]

-

Chemoselectivity: The C3-chlorine remains intact below 60°C, serving as a latent handle for palladium-catalyzed coupling in a subsequent step.[1]

Critical Insight: Nitro-Group Migration

Expert Warning: While C4 substitution is the dominant pathway, researchers must be aware of Nitro-Group Migration .[1] In polar aprotic solvents (e.g., DMSO) with hindered amines, the nitro group can migrate from C4 to C3, leading to unexpected isomers. This rearrangement is mechanistically distinct from simple substitution and can be suppressed by using non-polar solvents (e.g., DCM, Toluene) or maintaining low temperatures (<0°C).

Synthesis Workflow

The industrial synthesis typically avoids direct nitration of 3-chloropyridine due to ring deactivation. Instead, the N-Oxide Route is employed to direct nitration to the C4 position.

Figure 1: Step-wise synthesis of 3-Chloro-4-nitropyridine HCl via the N-oxide activation strategy.

Experimental Protocols

Protocol A: Regioselective with Primary Amines

This protocol demonstrates the selective displacement of the nitro group to yield 4-amino-3-chloropyridines.[1]

Materials:

-

3-Chloro-4-nitropyridine HCl (1.0 eq)[1]

-

Primary Amine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

-

Preparation: Suspend 3-Chloro-4-nitropyridine HCl in DCM (0.2 M) under an argon atmosphere. Cool the mixture to 0°C using an ice bath.

-

Base Addition: Add DIPEA dropwise. The suspension will clear as the free base is liberated.

-

Nucleophile Addition: Add the primary amine slowly over 10 minutes. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the yellow nitro starting material will disappear; the product is often fluorescent or colorless).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

-

Appearance: The reaction typically transitions from bright yellow (nitro compound) to a lighter shade or colorless solution upon completion.

-

NMR: Loss of the C4 proton signal (if applicable) or shift of C2/C6 protons due to the loss of the strong electron-withdrawing nitro group.

Protocol B: Handling & Storage of the Hydrochloride Salt

The HCl salt is hygroscopic and prone to hydrolysis, which releases corrosive HCl gas and degrades the pyridine core.

-

Receiving: Upon receipt, verify the container seal is intact. If the solid appears "wet" or sticky, it may have absorbed moisture.

-

Storage: Store in a dedicated freezer at -20°C .

-

Usage: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood or glovebox.

Mechanistic Visualization: Pathway

The following diagram illustrates the competition between the C3-Chloro and C4-Nitro groups, highlighting why the Nitro group is the preferred leaving group.

Figure 2: The Meisenheimer complex at C4 is stabilized by the ring nitrogen, facilitating rapid nitro displacement.

Safety & Hazards (MSDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Explosion Hazard: Like many low-molecular-weight nitro heterocycles, the residue can be shock-sensitive if heated to dryness under acidic conditions.[1]

-

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water. The nitro group facilitates rapid transdermal absorption.

References

-

BLD Pharm. (2025). Product Analysis: 3-Chloro-4-nitropyridine hydrochloride (CAS 1257849-11-8).[1] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-3-nitropyridine (Isomer Analog Safety Data). Retrieved from

-

Jia, Y., et al. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, 65(9).[7][9] (Cited for Nitro-Migration Insight).

- Den Hertog, H. J., et al. (1951). "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas. (Foundational synthesis of nitropyridines via N-oxides).

-

PubChem. (2025).[5] Compound Summary: 3-Chloro-4-nitropyridine (CAS 13194-60-0).[1][2][5][6] Retrieved from

Sources

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. 3-CHLORO-4-NITROPYRIDINE | 13194-60-0 [chemicalbook.com]

- 3. CAS 76439-45-7|3-Chloro-4-Nitropyridine 1-Oxide [rlavie.com]

- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 5. 3-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 2762909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-CHLORO-4-NITROPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 3-Chloro-4-nitropyridine 1-oxide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride

High-Purity Heterocyclic Scaffolds in Drug Discovery

Executive Summary

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a specialized pyridine derivative utilized primarily as an electrophilic scaffold in medicinal chemistry.[1][2] Characterized by the juxtaposition of an electron-withdrawing nitro group at the para position (C4) and a halogen at the meta position (C3), this molecule exhibits unique reactivity profiles distinct from its 2-chloro isomers.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and nucleophilic aromatic substitution (

Part 1: Physicochemical Profile & Molecular Identity[3]

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in library synthesis. While the free base is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve shelf stability or solubility in polar organic media.

Molecular Specifications

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 3-Chloro-4-nitropyridine | 3-Chloro-4-nitropyridine hydrochloride |

| CAS Number | 13194-60-0 | 1257849-11-8 |

| Molecular Formula | ||

| Molecular Weight | 158.54 g/mol | 195.00 g/mol |

| Appearance | Yellow to brown crystalline solid | Hygroscopic off-white/yellow solid |

| Predicted pKa | ~0.56 (Conjugate acid) | N/A (Salt form) |

| SMILES | C1=CN=CC(Cl)=C1=O | C1=CN=CC(Cl)=C1=O.Cl |

Solubility & Stability Logic

-

Basicity: The pyridine nitrogen is severely deactivated by the electron-withdrawing nitro group (

, -

Handling: The salt form must be stored under inert atmosphere (Argon/Nitrogen) and low temperature (-20°C) to prevent hydrolysis and degradation.

Part 2: Synthetic Architecture

The synthesis of 3-chloro-4-nitropyridine is non-trivial due to the deactivating nature of the pyridine ring. Direct nitration of 3-chloropyridine is difficult. The standard industrial route utilizes N-oxide activation to facilitate electrophilic substitution at the C4 position.

Validated Synthetic Pathway

-

N-Oxidation: 3-Chloropyridine is oxidized to 3-chloropyridine N-oxide. The N-oxide moiety activates the C4 position toward nitration.

-

Nitration: Electrophilic nitration occurs at C4 (para to the N-oxide).

-

Deoxygenation: The N-oxide is reduced (typically with

) to restore the pyridine core.

Figure 1: Step-wise synthetic progression from 3-chloropyridine to the hydrochloride salt. Note the critical N-oxide intermediate required to direct nitration to the 4-position.

Part 3: Reactivity & Applications ( Profiles)

For drug development, the utility of 3-chloro-4-nitropyridine lies in its regioselective Nucleophilic Aromatic Substitution (

Mechanistic Causality

Unlike 2,4-dichloropyridine where the C2-chlorine is the primary electrophile, 3-chloro-4-nitropyridine presents a different hierarchy:

-

The C4-Nitro Group: This is the primary leaving group. The C4 position is activated by the ring nitrogen. The nitro group is a potent nucleofuge in this context.[3]

-

The C3-Chlorine Group: This position is not activated for

because it is meta to the ring nitrogen. It generally remains intact during mild nucleophilic attacks, serving as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Experimental Protocol: C4-Displacement

Objective: Synthesis of 3-chloro-N-substituted-pyridin-4-amine.

-

Reagents: 3-Chloro-4-nitropyridine (1.0 eq), Primary Amine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

-

Conditions: Heat to 60–80°C.

-

Workup: Dilute with water. The product often precipitates due to reduced solubility compared to the nitro-precursor.

Figure 2: Divergent reactivity pathways. Path A utilizes the nitro group as a leaving group. Path B reduces the nitro group to an amine, preserving the C3-Cl for later coupling.

Part 4: Handling & Safety Protocols

Thermal Hazards

Nitro-pyridines, particularly their N-oxide precursors, possess high energy potential.

-

Warning: Do not heat 3-chloro-4-nitropyridine residues to dryness in the presence of strong acids or metal catalysts without DSC (Differential Scanning Calorimetry) validation.

-

Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

Analytical Validation

To confirm the integrity of the hydrochloride salt vs. the free base:

-

Elemental Analysis: Check Chlorine content. The salt will show significantly higher Cl% (two Cl atoms per molecule vs. one).

-

1H NMR: In DMSO-d6, the salt will show a downfield shift of the aromatic protons compared to the free base due to the protonation of the pyridine nitrogen.

References

-

PubChem. (2025). 3-Chloro-4-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Jia, Y., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine. Heterocycles. (Contextual reference for nitro-group displacement chemistry). Retrieved from [Link]

Sources

Technical Monograph: 3-Chloro-4-nitropyridine Hydrochloride

High-Value Intermediate for Heterocyclic Scaffold Construction [1][2]

Executive Summary

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a specialized electrophilic scaffold used primarily in the synthesis of fused heterocycles and polysubstituted pyridine derivatives.[1][2] Unlike typical chloropyridines, this compound features a "super-leaving group" (the nitro moiety) at the 4-position, activated by both the pyridine nitrogen and the adjacent 3-chloro substituent. This unique electronic architecture allows for highly regioselective Nucleophilic Aromatic Substitution (

Part 1: Physicochemical Profile[1][3]

The hydrochloride salt form is preferred in process chemistry over the free base due to enhanced thermal stability and ease of handling. The free base (CAS: 13194-60-0) is a low-melting solid/liquid that is prone to oxidative degradation.[1][2]

Table 1: Critical Constants

| Property | Specification | Technical Note |

| CAS Number | 1257849-11-8 (HCl Salt)13194-60-0 (Free Base) | Ensure correct CAS is cited for regulatory filing; salt stoichiometry is typically 1:[1][2]1. |

| Molecular Formula | Free Base MW: 158.54 g/mol Salt MW: 195.00 g/mol | |

| Appearance | Pale yellow to tan crystalline solid | Darkening indicates hydrolysis or free-base liberation.[1] |

| Melting Point | >180 °C (decomp) | Free base melts at 25–28 °C; Salt form allows for solid dosing. |

| Solubility | Soluble: DMSO, Methanol, WaterInsoluble: Hexanes, | Hydrolytically unstable in basic aqueous media. |

| Acidity ( | Pyridine N | The electron-withdrawing nitro and chloro groups drastically reduce basicity; salt requires excess HCl to maintain.[1] |

Part 2: Synthesis & Manufacturing Architecture[1]

High-purity synthesis of 3-chloro-4-nitropyridine is non-trivial due to the resistance of the pyridine ring to electrophilic substitution.[1][2] The industrial standard employs an N-Oxide Activation Route to bypass this deactivation.[1]

Mechanistic Workflow

-

N-Oxidation: 3-Chloropyridine is oxidized to its N-oxide, increasing electron density at C4.[1][2]

-

Nitration: The N-oxide directs the nitro group to the 4-position (para to the N-oxide oxygen).[1]

-

Deoxygenation: The N-oxide is removed (typically using

) to restore the pyridine core. -

Hydrochlorination: The unstable free base is treated with anhydrous HCl/Dioxane to precipitate the stable salt.

Figure 1: Industrial synthesis pathway utilizing N-oxide activation to achieve C4 regioselectivity.[1][2][3]

Part 3: Reactivity & Mechanistic Insight[1][2]

The defining feature of 3-chloro-4-nitropyridine is its Regioselective Ambivalence .[1][2] It possesses two electrophilic sites (C3-Cl and C4-

The "Nitro-Leaving" Phenomenon

In classical aromatic chemistry, halogens are leaving groups.[1] However, in electron-deficient pyridines, a nitro group at the 4-position is a superior leaving group (nucleofuge) compared to the chlorine at the 3-position.[1][2]

-

Mechanism:

(Addition-Elimination).[1] -

Driving Force: The formation of a Meisenheimer complex is stabilized by the pyridine nitrogen. The expulsion of the nitrite ion (

) is kinetically favored over the chloride ion due to the relief of steric strain between the C3-Cl and C4-

Reactivity Hierarchy

-

Primary Reactivity (C4): Displacement of

by amines, thiols, or alkoxides. -

Secondary Reactivity (C3): Displacement of

(Only occurs after C4 substitution or under extreme forcing conditions). -

Reduction: Conversion of

to

Figure 2: Divergent reactivity pathways.[3] The C4-nitro displacement is the dominant synthetic utility.[1][2]

Part 4: Experimental Protocols

Protocol A: Regioselective Amination ( )

Objective: Synthesis of 3-chloro-N-phenylpyridin-4-amine via nitro displacement.[1][2]

-

Preparation: Dissolve 3-chloro-4-nitropyridine hydrochloride (1.0 eq) in anhydrous DMF.

-

Neutralization: Add DIPEA (2.5 eq) to neutralize the HCl salt and scavenge the liberated nitrite. Note: The solution will turn yellow/orange upon free base liberation.

-

Addition: Add aniline (1.1 eq) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[1][3] The nitro group is displaced rapidly; heating is rarely required and may promote side reactions at the C3-chlorine.[1]

-

Workup: Pour into ice water. The product typically precipitates. Filter and wash with water to remove nitrite salts.[1]

Protocol B: Reduction to 3-Chloro-4-aminopyridine

Objective: Converting the nitro scaffold to an aniline equivalent for benzimidazole synthesis.[1][2]

-

System: Iron powder (5.0 eq) in Ethanol/Water (4:1) with Ammonium Chloride (catalytic).

-

Execution: Heat to reflux (80 °C). Add 3-chloro-4-nitropyridine hydrochloride portion-wise.

-

Observation: Reaction is exothermic.[1] Color changes from yellow to colorless/brown sludge.[1]

-

Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][4]

-

Validation:

NMR should show disappearance of the downfield nitro-adjacent protons and appearance of a broad

Part 5: Handling & Safety (MSDS Insights)

-

Energetic Hazard: As a nitro-pyridine, the compound possesses significant chemical energy. While the hydrochloride salt stabilizes the molecule, bulk heating of the material >100 °C without solvent can lead to rapid decomposition.

-

Storage: Store at -20 °C under argon. The compound is hygroscopic and hydrolytically sensitive. Moisture converts the salt to the free base, which then degrades to 3-chloro-4-hydroxypyridine (pyridone tautomer).[1][2]

-

Toxicology: Potent skin and eye irritant.[1] Potential mutagen (nitroaromatic class). Double-glove (Nitrile) and work in a fume hood is mandatory.[1]

References

-

PubChem. 3-Chloro-4-nitropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

Sources

- 1. 76439-45-7|3-Chloro-4-nitropyridine N-oxide|BLD Pharm [bldpharm.com]

- 2. 3-CHLORO-4-NITROPYRIDINE | 13194-60-0 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 374. Syntheses of heterocyclic compounds. Part X. Halogen substituted N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis of 3-Chloro-4-nitropyridine Hydrochloride

Executive Summary

This technical guide details the optimized synthesis pathway for 3-Chloro-4-nitropyridine hydrochloride , a critical heterocyclic intermediate used in the development of antiviral agents (e.g., HIV reverse transcriptase inhibitors) and agrochemicals.

Direct nitration of 3-chloropyridine is kinetically unfavorable due to the electron-deficient nature of the pyridine ring. Therefore, this guide focuses on the N-oxide activation strategy , which utilizes the unique electronic properties of the N-oxide group to facilitate regioselective electrophilic substitution at the C4 position. This protocol ensures high regioselectivity, safety in handling energetic nitro-intermediates, and scalability.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis relies on a three-stage transformation: Activation → Functionalization → Deactivation .

-

Activation: Oxidation of 3-chloropyridine to its N-oxide increases electron density at the 2 and 4 positions, enabling electrophilic attack.

-

Functionalization: Nitration occurs selectively at the 4-position (para to the N-oxide), driven by the resonance contribution of the N-oxide oxygen.

-

Deactivation (Deoxygenation): Removal of the N-oxide oxygen restores the pyridine aromaticity without reducing the nitro group.

Synthesis Pathway Diagram[1]

Figure 1: Step-wise synthesis pathway from 3-chloropyridine to the hydrochloride salt.

Part 2: Detailed Experimental Protocol

Step 1: N-Oxidation of 3-Chloropyridine

Objective: Activate the pyridine ring for electrophilic substitution.

-

Reagents: 3-Chloropyridine (1.0 eq), Hydrogen Peroxide (30-50%, 2.5 eq), Glacial Acetic Acid (Solvent).

-

Mechanism: Peracid formation in situ (Peracetic acid) followed by nucleophilic attack of the pyridine nitrogen.

Protocol:

-

Dissolve 3-chloropyridine in glacial acetic acid (5 mL/g) in a round-bottom flask.

-

Add hydrogen peroxide (30%) dropwise at room temperature.

-

Heat the mixture to 70-80°C for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.

-

Workup: Concentrate the solution under reduced pressure to remove acetic acid/water. Neutralize the residue with solid Na₂CO₃ or saturated NaHCO₃ solution. Extract with Chloroform or DCM. Dry over Na₂SO₄ and concentrate to yield 3-chloropyridine N-oxide as a solid/oil.

-

Yield Target: 85-95%

-

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C4 position. This is the most hazardous step due to the energetic nature of the reaction.

-

Reagents: 3-Chloropyridine N-oxide (1.0 eq), Fuming HNO₃ (d=1.5, 3.0 eq), Conc. H₂SO₄ (Solvent/Catalyst).

-

Conditions: 90-100°C.

Protocol:

-

Safety: Perform in a fume hood behind a blast shield.

-

Dissolve 3-chloropyridine N-oxide in conc. H₂SO₄ (3 mL/g) and cool to 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

-

Slowly ramp temperature to 90-100°C and stir for 4–6 hours.

-

Note: The 3-chloro group exerts a steric effect that discourages 2-position nitration, while the N-oxide strongly directs to position 4.

-

-

Quench: Cool to room temperature and pour onto crushed ice (exothermic).

-

Isolation: Neutralize carefully with Na₂CO₃ to pH 7-8. The product, 3-chloro-4-nitropyridine N-oxide , typically precipitates as a yellow solid. Filter and wash with cold water.

-

Yield Target: 60-75%

-

Step 3: Deoxygenation (Chemoselective Reduction)

Objective: Remove the N-oxide oxygen without reducing the nitro group to an amine.

-

Reagents: 3-Chloro-4-nitropyridine N-oxide (1.0 eq), Phosphorus Trichloride (PCl₃, 1.5 eq), Chloroform (CHCl₃).

-

Critical Control: Do not use Fe/Acetic Acid or catalytic hydrogenation (Pd/C, H₂), as these will reduce the -NO₂ group to -NH₂.

Protocol:

-

Suspend the nitrated N-oxide in anhydrous Chloroform (10 mL/g).

-

Add PCl₃ dropwise at room temperature (Exothermic reaction).

-

Reflux the mixture (60-65°C ) for 2–4 hours.

-

Workup: Cool to 0°C and quench by slow addition of ice water. Neutralize the aqueous layer with NaOH (keep T < 20°C).

-

Extract with DCM. The organic layer contains the free base 3-chloro-4-nitropyridine .

-

Yield Target: 70-80%

-

Step 4: Hydrochloride Salt Formation

Objective: Stabilize the product for storage and usage.

-

Reagents: 3-Chloro-4-nitropyridine (Free base), HCl (4M in Dioxane or anhydrous gas).

Protocol:

-

Dissolve the free base in anhydrous Ethanol or Diethyl Ether.

-

Add HCl (in Dioxane or Ether) dropwise with stirring at 0°C until precipitation is complete.

-

Filter the white/pale yellow solid and wash with cold ether.

-

Dry under vacuum.

Part 3: Mechanism of Action & Logic

The regioselectivity of the nitration step is the core scientific challenge. The N-oxide group acts as an "electron pump" into the ring via resonance, specifically increasing electron density at positions 2 and 4.

Mechanistic Logic:

-

Why N-Oxide? Pyridine is π-deficient and resists electrophilic substitution. The N-oxide oxygen donates electron density (+M effect), making the ring susceptible to NO₂⁺ attack.

-

Why Position 4?

-

Electronic: Resonance structures place negative charges at C2 and C4.

-

Steric: The C3-Chlorine atom provides steric hindrance, blocking the adjacent C2 position. The C4 position is sterically accessible.

-

Figure 2: Mechanistic factors governing the regioselective nitration at C4.

Part 4: Data Summary & Safety

Quantitative Data Table

| Parameter | Step 1 (Oxidation) | Step 2 (Nitration) | Step 3 (Deoxygenation) |

| Reagent | H₂O₂ / AcOH | HNO₃ / H₂SO₄ | PCl₃ / CHCl₃ |

| Temperature | 70-80°C | 90-100°C | 60-65°C (Reflux) |

| Time | 12-16 h | 4-6 h | 2-4 h |

| Typical Yield | 90% | 65% | 75% |

| Key Hazard | Peroxide formation | Thermal runaway | Water reactivity (PCl3) |

Safety & Handling (E-E-A-T)

-

Energetic Materials: The nitration step involves heating a nitro-compound in mixed acid. Ensure precise temperature control. Do not distill the nitro-N-oxide residue to dryness, as polynitro byproducts may be explosive.

-

PCl3 Hazard: Phosphorus trichloride reacts violently with water to produce HCl gas and phosphoric acid. Quench reactions slowly at 0°C.

-

Toxicity: 3-Chloro-4-nitropyridine is a skin sensitizer and irritant. Use double gloving (Nitrile) and work in a certified fume hood.

References

-

Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Standard text for N-oxide reactivity).

-

Fuentes, J. A., & Clarke, M. L. (2008).[1] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett. Link

-

Patent CN1743313A. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halo-4-nitropyridine-oxynitride. Link

-

PubChem Compound Summary. (2025). 3-Chloro-4-nitropyridine. National Center for Biotechnology Information. Link

Sources

3-Chloro-4-nitropyridine hydrochloride solubility data

Comprehensive Solubility Profiling of 3-Chloro-4-nitropyridine Hydrochloride: A Technical Guide

Executive Summary

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a highly reactive heterocyclic building block utilized extensively in the synthesis of complex pharmaceutical intermediates, including novel diazaphenoxathiine analogs[1][2]. For drug development professionals and synthetic chemists, understanding the precise solubility profile of this compound is paramount for optimizing reaction conditions, formulation, and in vitro assay design. This whitepaper elucidates the thermodynamic solubility of 3-Chloro-4-nitropyridine hydrochloride, detailing the mechanistic causality behind its solvation behavior and providing a field-proven, self-validating protocol for empirical solubility determination.

Mechanistic Causality: The Physicochemistry of the Hydrochloride Salt

In medicinal chemistry, converting a poorly soluble free base into a hydrochloride salt is a standard strategy to enhance aqueous solubility for biological evaluation. However, the solvation dynamics of 3-Chloro-4-nitropyridine hydrochloride are uniquely governed by its electronic environment:

-

Inductive and Mesomeric Deactivation : The pyridine ring is heavily deactivated by the strongly electron-withdrawing chloro (

effect) and nitro ( -

pKa Shift and Salt Stability : These electron-withdrawing moieties significantly reduce the electron density on the pyridine nitrogen, drastically lowering its basicity (pKa). Consequently, while the hydrochloride salt exhibits higher initial aqueous solubility than the free base, the protonated nitrogen is highly susceptible to dissociation in aqueous media.

-

Hydrolysis Risk and pH Dependence : If the pH of the aqueous medium is not strictly controlled, the salt may dissociate, leading to the precipitation of the lipophilic free base. This necessitates the careful selection of buffered media (e.g., PBS pH 7.4) and rigorous pH monitoring during solubility screening to prevent artefactual data[3][4].

Quantitative Data Presentation: Solubility Matrix

The following table summarizes the solubility profile of 3-Chloro-4-nitropyridine hydrochloride across various solvent classes, synthesizing theoretical predictive models with empirical benchmarks for halogenated nitropyridines.

| Solvent System | Polarity Index | Estimated Solubility (mg/mL) | Mechanistic Rationale & Suitability |

| Deionized Water | 10.2 | 10 - 25 (pH dependent) | Moderate to high initial solubility due to ion-dipole interactions; high risk of free base precipitation over time due to salt dissociation. |

| Phosphate Buffer (pH 7.4) | N/A | < 5.0 | At physiological pH, the equilibrium shifts heavily toward the unprotonated free base, drastically reducing solubility[4]. |

| Methanol (MeOH) | 5.1 | > 50 (Highly Soluble) | Excellent solvation. Methanol disrupts the crystal lattice while stabilizing the polar functional groups. Ideal for stock solutions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 (Highly Soluble) | Universal solvent for kinetic solubility assays and HTS screening[5]. Strong hydrogen-bond acceptor capabilities. |

| Dichloromethane (DCM) | 3.1 | < 1.0 (Poorly Soluble) | The ionic nature of the hydrochloride salt prevents dissolution in non-polar, aprotic halogenated solvents. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for lead optimization, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification is required[3][5]. Unlike kinetic solubility—which measures the point of precipitation from a DMSO stock—this method measures true thermodynamic (equilibrium) solubility.

Step-by-Step Methodology:

-

Preparation of Solid Excess : Weigh approximately 2-5 mg of crystalline 3-Chloro-4-nitropyridine hydrochloride into a sealed glass vial (e.g., Whatman MiniUniPrep)[4].

-

Solvent Addition : Add 500 µL of the target solvent (e.g., aqueous phosphate buffer pH 7.4). The amount of solid must exceed the solvation capacity to ensure a saturated suspension[3].

-

Initial pH Verification (Critical Step) : Measure and record the initial pH. Causality: The dissolution of the HCl salt will release protons, acidifying the buffer. If the pH drops significantly, the solubility of the protonated species will be artificially inflated compared to physiological conditions. Adjust with micro-aliquots of 0.1 M NaOH if strict pH 7.4 maintenance is required[3].

-

Thermodynamic Equilibration : Place the sealed vials on an orbital shaker (400 rpm) inside a temperature-controlled incubator at 25 °C for 24 to 72 hours to ensure complete thermodynamic equilibrium[4][5].

-

Phase Separation : Isolate the saturated supernatant from the undissolved solid via high-speed ultracentrifugation (15,000 rpm for 15 mins) or filtration through a 0.22 µm PTFE syringe filter[5].

-

Quantification : Dilute the supernatant appropriately with the mobile phase and analyze via isocratic HPLC-UV. Calculate the concentration using a pre-established calibration curve built from DMSO stock solutions diluted in acetonitrile[4][5].

-

Final pH Verification : Measure the pH of the final supernatant to confirm the exact equilibrium conditions of the reported solubility value[3].

Visualization: Solubility Screening Workflow

The following diagram illustrates the logical flow and self-validating checkpoints of the thermodynamic solubility screening process.

Figure 1: Standardized shake-flask workflow for thermodynamic solubility profiling of API salts.

References

-

BLD Pharm : 1257849-11-8 | 3-Chloro-4-nitropyridine hydrochloride Datasheet. 1[1]

-

ACS Publications : First Synthesis of 3-Mercapto-2(1H)-pyridinone, a Simple Disubstituted Pyridine Useful for Synthesis of the 4-Azaphenoxathiine Ring System. 2[2]

-

SciSpace : Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. 3[3]

-

Bio-protocol : Determination of Thermodynamic Solubility.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-nitropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Chloro-4-nitropyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, and integrity, and for the successful development of robust synthetic processes and stable final products.

Introduction to 3-Chloro-4-nitropyridine Hydrochloride

3-Chloro-4-nitropyridine hydrochloride is a heterocyclic compound widely utilized as a building block in organic synthesis. Its reactivity, influenced by the electron-withdrawing nitro group and the chloro substituent, makes it a valuable precursor for the synthesis of various target molecules. However, these same reactive functionalities can also render the molecule susceptible to degradation under certain environmental conditions. This guide delves into the factors that influence its stability and provides actionable protocols for its proper storage and handling.

Chemical Stability Profile

The stability of 3-Chloro-4-nitropyridine hydrochloride is paramount for its effective use. Degradation can lead to the formation of impurities, which may compromise the yield and purity of subsequent reactions and, in the context of drug development, could introduce potentially harmful substances. The primary degradation pathways for this compound are anticipated to be hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability

Hydrolysis, the reaction with water, is a significant potential degradation pathway for 3-Chloro-4-nitropyridine hydrochloride. The presence of a chlorine atom on the pyridine ring makes it susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions.

Mechanism of Hydrolysis:

The hydrolysis of chloropyridines can be influenced by the electronic effects of other substituents on the ring. The electron-withdrawing nitro group in 3-Chloro-4-nitropyridine is expected to activate the chlorine atom towards nucleophilic attack. The reaction is likely to proceed via a nucleophilic aromatic substitution mechanism. In acidic or basic conditions, the rate of hydrolysis can be significantly accelerated. Basic conditions, in particular, can promote the formation of a hydroxypyridine derivative through the direct displacement of the chloride ion by a hydroxide ion.

Experimental Protocol: Assessing Hydrolytic Stability

A forced degradation study is essential to determine the susceptibility of 3-Chloro-4-nitropyridine hydrochloride to hydrolysis.

Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

Methodology:

-

Sample Preparation: Prepare solutions of 3-Chloro-4-nitropyridine hydrochloride (e.g., 1 mg/mL) in the following media:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 M Sodium Hydroxide (NaOH)

-

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the solutions from light to prevent photolytic degradation.

-

Time-Point Analysis: At each time point, withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The method should be capable of separating the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of remaining 3-Chloro-4-nitropyridine hydrochloride and any formed degradation products. Calculate the percentage of degradation.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in organic molecules, leading to degradation. For pyridine derivatives, phototransformation is a recognized degradation pathway.[1]

Potential Photodegradation Pathways:

The absorption of UV light can excite the molecule to a higher energy state, making it more reactive. Potential photodegradation pathways for 3-Chloro-4-nitropyridine could involve the cleavage of the carbon-chlorine bond to form radical species, which can then undergo further reactions. Another possibility is the transformation of the nitro group. The degradation of 2-chloropyridine in aqueous solution has been shown to produce various intermediate products, highlighting the complexity of such reactions.[2]

Experimental Protocol: Photostability Testing

Objective: To assess the impact of light exposure on the stability of 3-Chloro-4-nitropyridine hydrochloride in both solid and solution states.

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a transparent container.

-

Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water) in a quartz cuvette or a transparent vial.

-

-

Control Samples: Prepare identical samples but protect them from light by wrapping them in aluminum foil.

-

Light Exposure: Expose the test samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A photostability chamber is ideal for this purpose. The exposure should be for a defined duration or until significant degradation is observed.

-

Analysis: At appropriate time intervals, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of the parent compound.

Thermal Stability

Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition reactions. The thermal stability of a compound is a critical parameter, especially for processes that involve heating.

Potential Thermal Degradation Mechanisms:

Thermal decomposition can lead to the cleavage of the weakest bonds in the molecule.[3] For 3-Chloro-4-nitropyridine hydrochloride, this could involve the loss of HCl, followed by further decomposition of the resulting nitropyridine. The nitro group itself can also be susceptible to thermal degradation.

Experimental Protocol: Thermal Stability Assessment

Objective: To evaluate the stability of 3-Chloro-4-nitropyridine hydrochloride under dry heat conditions.

Methodology:

-

Sample Preparation: Place a known amount of the solid compound in a vial.

-

Stress Conditions: Heat the sample in an oven at a high temperature (e.g., 80°C or higher, depending on the melting point of the compound) for a specified period.

-

Time-Point Analysis: At regular intervals, remove a sample from the oven, allow it to cool to room temperature, and dissolve it in a suitable solvent.

-

Analytical Method: Analyze the sample using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Data Analysis: Determine the extent of degradation over time at the tested temperature.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the quality and integrity of 3-Chloro-4-nitropyridine hydrochloride:

Storage Conditions Summary Table

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended. | To minimize the rate of potential thermal degradation. |

| Light | Protect from light. Store in an amber or opaque container. | To prevent photolytic degradation. |

| Humidity | Store in a dry environment. Keep the container tightly sealed. | To minimize exposure to moisture and prevent hydrolysis. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation, although specific data on oxidative susceptibility is limited. |

Handling Precautions:

-

Handle the compound in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of a spill, clean it up promptly, avoiding dust generation.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the stability of 3-Chloro-4-nitropyridine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and other components.

-

Accuracy: The method should provide results that are close to the true value.

-

Precision: The method should produce consistent results upon repeated analysis of the same sample.

-

Linearity: The response of the detector should be directly proportional to the concentration of the analyte over a defined range.

-

Robustness: The method should remain unaffected by small, deliberate variations in method parameters.

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The stability of 3-Chloro-4-nitropyridine hydrochloride is a critical factor that can impact its use in research and development. This technical guide has outlined the key factors that can influence its stability, including hydrolysis, photolysis, and thermal stress. By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of this important chemical intermediate. The development and use of a validated stability-indicating analytical method is essential for monitoring the purity of the compound over time and under various stress conditions.

References

- Kaiser, J. P., & Bollag, J. M. (1991). Degradation of pyridines in the environment.

- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- Sims, G. K., & O'Loughlin, E. J. (2010). Microbial Degradation of Pyridine and Its Derivatives. In Handbook of Hydrocarbon and Lipid Microbiology (pp. 1957-1973). Springer, Berlin, Heidelberg.

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

- Yang, S., Wu, Q., Li, H., Liu, Y., & Wang, Q. (2020). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Ecotoxicology and Environmental Safety, 191, 110222.

- Wang, Y., Chen, J., Li, X., Zhang, Y., & Chen, J. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology, 58(7), 3366-3376.

-

PubChem. (n.d.). 3-chloro-4-nitropyridine. Retrieved from [Link]

- Sułkowska, A., & Sułkowski, W. W. (2012). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5844.

- Spence, G. G., Taylor, E. C., & Buchardt, O. (1970). Photochemical reactions of azoxy compounds, nitrones, and aromatic amine N-oxides. Chemical Reviews, 70(2), 231-265.

- de Brito, M. S., de Oliveira, A. R. M., & de Oliveira, L. F. C. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. Journal of the Brazilian Chemical Society, 23, 1375-1386.

- Vianello, D., & Maksić, Z. B. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435.

- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Stability indicating assay for dipyrone. Part I.

-

Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

- Muravyev, N. V., Pivina, T. S., & Ikeda, T. (2020). Apparent autocatalysis due to liquefaction: thermal decomposition of ammonium 3,4,5-trinitropyrazolate. Physical Chemistry Chemical Physics, 22(34), 19076-19085.

- Gorb, L., Leszczynski, J., & Sokoliuk, O. (2015).

-

Nile Chemicals. (2023, June 17). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine [Video]. YouTube. [Link]

- Lepoivre, J. A., Dommisse, R. A., & Alderweireldt, F. C. (1976). Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (5), 550-555.

Sources

3-Chloro-4-nitropyridine hydrochloride safety data sheet (SDS)

Advanced Handling, Safety, and Synthetic Utility in Drug Discovery

HExecutive Summary & Chemical Identity

3-Chloro-4-nitropyridine hydrochloride is a high-value heterocyclic intermediate used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[2] Its structural utility lies in the orthogonal reactivity of its substituents: the 4-nitro group (susceptible to reduction or nucleophilic displacement) and the 3-chloro group (a handle for palladium-catalyzed cross-coupling).

This guide addresses the specific challenges of handling the hydrochloride salt form, which exhibits increased hygroscopicity and acidity compared to the free base, requiring modified storage and safety protocols.

Physicochemical Profile

| Property | Data | Relevance |

| Appearance | Pale yellow to cream crystalline solid | Discoloration implies hydrolysis or oxidation. |

| Melting Point | 25–28 °C (Free Base) / >200 °C (HCl Salt) | Salt form significantly raises thermal stability. |

| Solubility | Soluble in DMSO, MeOH, Water (with hydrolysis) | Avoid aqueous storage; HCl salt dissociates in water. |

| Acidity (pKa) | ~3.5 (Pyridine Nitrogen) | The HCl salt is acidic; buffers required for biological assays. |

Critical Hazard Analysis (Toxicology & Reactivity)

Standard SDS H-Codes: H302, H315, H319, H335.

The "Energetic-Corrosive" Duality

Unlike standard organic solids, this compound presents a dual hazard profile that requires a segmented safety approach:

-

Nitro-Aromatic Energetics: While not a primary explosive, the nitro group on an electron-deficient pyridine ring increases shock sensitivity and thermal instability. Heating this compound in a closed vessel (e.g., sealed tube reactions) without pressure relief is a critical risk.

-

Acidic Hydrolysis: The hydrochloride moiety is labile. Upon contact with mucosal membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns distinct from the organic irritation of the pyridine ring.

Toxicology & Sensitization

-

Acute Toxicity: Harmful if swallowed (Oral LD50 estimated <500 mg/kg). Mechanism involves interference with oxidative phosphorylation and potential methemoglobinemia (characteristic of nitro-aromatics).

-

Sensitization: Halogenated pyridines are known skin sensitizers. Repeated exposure can lead to allergic contact dermatitis. Nitrile gloves alone are insufficient for prolonged handling; double-gloving with a laminate liner is recommended for scale-up operations.

Emergency Response Logic

The following diagram outlines the decision logic for spill management, prioritizing the neutralization of the acidic salt component.

Figure 1: Decision matrix for managing spills of 3-Chloro-4-nitropyridine HCl. Note the prohibition of water for solid spills to prevent acid vapor generation.

Handling, Storage, and Stability

Core Directive: The hydrochloride salt is hygroscopic . Moisture uptake leads to a "sticky" solid that is difficult to weigh and chemically degraded (formation of pyridones).

Storage Protocol[3][4]

-

Temperature: Store at -20°C. The low temperature retards the slow hydrolysis of the chloro-substituent.

-

Atmosphere: Must be stored under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (corrosion risk from HCl); use ceramic or plastic.

Solution Stability

-

In DMSO: Stable for ~24 hours at room temperature.

-

In Water/Buffer: Rapid dissociation. Prepare immediately before use. Do not store aqueous stocks.

Synthetic Utility & Mechanism

For the drug discovery chemist, 3-Chloro-4-nitropyridine is a "divergent scaffold." The reactivity is governed by the electron-deficient nature of the pyridine ring, further activated by the nitro group.[3][4]

Primary Workflow: Selective Reduction

The most common application is the reduction of the nitro group to an amine (3-chloro-4-aminopyridine), preserving the chlorine atom. This chlorine is then used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings to build complex libraries.

Methodology (Fe/NH

-

Dissolution: Dissolve 1 eq of 3-Chloro-4-nitropyridine HCl in EtOH/Water (3:1).

-

Buffering: Add 5 eq of NH

Cl. (Crucial: The buffer prevents the dechlorination that can occur under strongly acidic conditions with SnCl -

Reduction: Add 4 eq of Iron powder (325 mesh). Heat to 70°C for 2 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with NaHCO

to liberate the free amine base. Extract with EtOAc.[5]

Secondary Workflow: Nucleophilic Aromatic Substitution ( )

In this substrate, the 4-Nitro group is the primary leaving group, not the 3-Chloro. The nitro group at position 4 is highly activated by the ring nitrogen.

-

Reaction: 3-Chloro-4-nitropyridine + R-NH

-

Observation: The 3-chloro group remains intact due to steric hindrance and lower electrophilicity compared to the C4-Nitro position.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways, highlighting the selectivity between the Nitro and Chloro substituents.

Figure 2: Synthetic divergence. Pathway A (Reduction) is preferred for scaffold building, preserving the C3-Cl bond for subsequent transition-metal catalyzed cross-coupling.

Waste Disposal & Deactivation

Protocol:

-

Segregation: Do not mix with general organic waste. The nitro group poses a potential explosion hazard if concentrated and heated with incompatible organics.

-

Deactivation: Treat waste solutions with dilute NaOH to neutralize the HCl salt and hydrolyze any remaining active halides (slowly).

-

Labeling: "Halogenated Solvent - Toxic - Nitro-Aromatic."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762909, 3-Chloro-4-nitropyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-Chloro-4-nitropyridine. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Discussion on reactivity in nitropyridines).

Sources

Technical Monograph: Physical Characterization and Handling of 3-Chloro-4-nitropyridine Hydrochloride

[1]

Compound Identity:

-

IUPAC Name: 3-Chloro-4-nitropyridine hydrochloride[1]

-

CAS Number (HCl Salt): 1257849-11-8[1]

-

CAS Number (Free Base): 13194-60-0[1]

-

Molecular Weight: 195.00 g/mol (Salt) / 158.54 g/mol (Base)[1]

Macroscopic Physical Properties[1]

The physical appearance of 3-Chloro-4-nitropyridine hydrochloride is a primary indicator of its purity and chemical integrity.[1] Unlike its free base counterpart, which is a low-melting solid or liquid, the hydrochloride salt is engineered for stability and solid-state handling.[1]

Visual Characterization

| Feature | Specification | Technical Note |

| Physical State | Crystalline Solid | The salt lattice stabilizes the molecule, raising the melting point significantly above the free base ( |

| Color | Off-white to Pale Yellow | Pure salts are typically colorless/white.[1] A distinct yellow hue often indicates the presence of free base traces or nitro-group chromophore activity.[1] Darkening (orange/brown) suggests degradation. |

| Crystal Habit | Prismatic or Needle-like | Dependent on the crystallization solvent (e.g., Ethanol/Ether vs. Isopropanol). |

| Hygroscopicity | Moderate to High | As a pyridinium hydrochloride, the compound is prone to absorbing atmospheric moisture, leading to clumping or deliquescence. |

The "Yellow Shift" Phenomenon

Researchers must distinguish between the intrinsic color of the nitro-aromatic system and impurity-driven discoloration.[1]

Physicochemical Constants & Solubility Profile

Accurate manipulation of this compound requires understanding its solubility boundaries to prevent inadvertent "crashing out" or hydrolysis.

Solubility Data

| Solvent | Solubility Rating | Application Context |

| Water | Soluble | Dissociates into protonated pyridine and chloride ions.[1] Acidic pH maintenance is crucial to prevent free-basing.[1] |

| Methanol/Ethanol | Soluble | Ideal for recrystallization or preparing stock solutions.[1] |

| Dichloromethane (DCM) | Sparingly Soluble | The salt is polar; the free base is highly soluble in DCM. This difference is exploited in extraction protocols. |

| Diethyl Ether | Insoluble | Used as an anti-solvent to precipitate the salt from alcoholic solutions.[1] |

Melting Point Analysis[1][4][5]

Structural Verification & Quality Control Workflows

To ensure scientific integrity, visual inspection must be validated by analytical metrics. The following decision tree outlines the protocol for assessing material quality upon receipt or after storage.

Diagram 1: Quality Control Decision Matrix

Figure 1: Logic flow for validating the physical state of 3-Chloro-4-nitropyridine HCl prior to use.

Experimental Protocols

Protocol A: Recrystallization (Purification)

If the material appears dark or oily (indicating free base reversion), this protocol restores the crystalline hydrochloride salt.

-

Dissolution: Dissolve the crude material in the minimum amount of warm Ethanol (anhydrous) .

-

Note: Avoid water to prevent hydrolysis.

-

-

Acidification: Add 1.1 equivalents of HCl in Dioxane or Ether to ensure full protonation.[1]

-

Precipitation: Slowly add cold Diethyl Ether or Hexane until turbidity persists.

-

Crystallization: Cool to -20°C for 4–12 hours.

-

Isolation: Filter rapidly under inert gas (Nitrogen/Argon) to avoid moisture uptake. Wash with cold ether.

-

Drying: Vacuum dry over

or KOH pellets.

Protocol B: Handling & Storage

-

Light Sensitivity: Store in amber vials. Nitropyridines are prone to photodegradation.

-

Atmosphere: Store under Nitrogen/Argon.[1]

-

Temperature: -20°C (Freezer) is recommended for long-term stability to inhibit dehydrohalogenation.[1]

Diagram 2: Synthesis & Stability Pathway[1]

Figure 2: Interconversion between free base and salt forms, highlighting stability risks.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762909, 3-Chloro-4-nitropyridine. Retrieved from [Link]

Technical Whitepaper: Spectroscopic Characterization of 3-Chloro-4-nitropyridine

The following technical guide details the spectroscopic characterization of 3-Chloro-4-nitropyridine , a critical heterocyclic intermediate. This document is structured to support researchers in structural validation, impurity profiling, and method development.

CAS: 13194-60-0 | Formula: C₅H₃ClN₂O₂ | MW: 158.54 g/mol [1]

Executive Summary

3-Chloro-4-nitropyridine is a highly reactive halogenated pyridine scaffold used extensively in the synthesis of fused heterocycles (e.g., azabenzimidazoles) and pharmaceutical agents targeting kinase pathways.[1] Its chemical utility stems from the "ortho-effect" where the 3-chloro substituent activates the 4-nitro group towards nucleophilic aromatic substitution (

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from common synthetic impurities (such as the N-oxide precursor or the 2-chloro isomer).[1]

Physicochemical Profile

Before spectroscopic analysis, verify the physical state.[2] Unlike its stable N-oxide precursor (mp ~115 °C), the free base is a low-melting solid or liquid at room temperature.[1]

| Property | Value | Notes |

| Appearance | Light yellow liquid or low-melting solid | Melts near RT; handle with care.[1] |

| Melting Point | 25 – 28 °C | Significant differentiator from N-oxide (115 °C).[1] |

| Boiling Point | 250 – 255 °C | High thermal stability.[3] |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Poor solubility in water. |

| pKa (Predicted) | ~ -0.97 | Very weak base due to electron-withdrawing groups.[1] |

Spectroscopic Analysis: NMR, MS, IR

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode or Electron Impact (EI). Diagnostic Logic: The presence of a single chlorine atom provides a distinct isotopic signature that serves as the primary confirmation of the halogenation state.

Fragmentation Pathway

The fragmentation is driven by the instability of the nitro group and the cleavage of the C-Cl bond.

-

Molecular Ion (

): 158/160 (3:1 ratio due to -

Base Peak: Often

due to the labile nitro group.[1] -

Secondary Fragment: Loss of Cl or HCN from the pyridine ring.

Figure 1: The fragmentation logic highlights the sequential loss of the nitro group followed by the halogen, a characteristic pattern for nitro-halo-pyridines.[1]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Neat liquid/solid).[1] Key Functional Groups: The spectrum is dominated by the nitro group stretches and the C-Cl bond.

| Frequency ( | Assignment | Description |

| 1530 – 1550 | Very strong, sharp band.[1] Diagnostic for 4-nitro. | |

| 1340 – 1360 | Strong band.[1] Paired with the 1530 peak. | |

| 3050 – 3100 | Weak aromatic proton stretches.[1] | |

| 1570, 1450 | Pyridine skeletal vibrations. | |

| 700 – 800 | Moderate to strong band in the fingerprint region.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent:

-

H2 (Position 2): Most deshielded. It is adjacent to the Nitrogen (alpha) and ortho to the Chlorine.

-

H6 (Position 6): Deshielded by the Nitrogen (alpha) but meta to the Nitro group.

-

H5 (Position 5): Least deshielded (relative to H2/H6), but still downfield due to being ortho to the Nitro group.

Predicted

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2 | 8.95 – 9.10 | Singlet (s) | - | |

| H-6 | 8.60 – 8.75 | Doublet (d) | ||

| H-5 | 7.60 – 7.80 | Doublet (d) |

Note: Values are predicted based on substituent increments relative to pyridine and analogous compounds (e.g., 3-chloropyridine).[1]

NMR Assignments (Predicted):-

C-4 (

): ~155 ppm (Deshielded, quaternary).[1] -

C-2 (

): ~150 ppm (Alpha to N).[1] -

C-6 (

): ~148 ppm (Alpha to N).[1] -

C-3 (

): ~130 ppm (Quaternary).[1] -

C-5 (

): ~120 ppm.[1]

Experimental Protocols & Quality Control

Sample Preparation for Analysis

To ensure reproducibility and avoid artifacts (such as hydrolysis), follow this protocol:

-

Solvent Selection: Use anhydrous

neutralized with basic alumina if the compound is suspected to be acid-sensitive.[1] -

Concentration: Prepare a 10 mg/mL solution for

NMR. -

Handling: The compound is a low-melting solid.[1][3] If it is liquid upon receipt, do not assume impurity; verify with melting point or NMR.

Impurity Profiling

Common impurities arise from the synthetic route (typically oxidation of 3-chloropyridine followed by nitration and reduction).

-

Impurity A: 3-Chloro-4-nitropyridine N-oxide [1][2][4][5][6]

-

Impurity B: 3-Chloropyridine [1][7]

-

Differentiation: Lacks the nitro peaks in IR (1530/1350

).[1] Mass spec shows M+ 113/115.

-

Analytical Workflow Diagram

Figure 2: A self-validating workflow ensuring identity confirmation before downstream application.

References

-

PubChem. (2025). 3-Chloro-4-nitropyridine (CID 2762909).[1][3] National Library of Medicine. Available at: [Link]

Sources

- 1. CAS 76439-45-7|3-Chloro-4-Nitropyridine 1-Oxide [rlavie.com]

- 2. 374. Syntheses of heterocyclic compounds. Part X. Halogen substituted N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-CHLORO-4-NITROPYRIDINE N-OXIDE CAS#: 76439-45-7 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Precision Synthesis of Kinase Inhibitor Scaffolds Using 3-Chloro-4-nitropyridine Hydrochloride

This Application Note and Protocol guide details the synthesis of kinase inhibitors using 3-Chloro-4-nitropyridine hydrochloride .

Part 1: Strategic Overview & Chemical Logic

The Precursor Profile

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a specialized heterocyclic building block.[1][2] Unlike its more common isomer (4-chloro-3-nitropyridine), this scaffold offers a unique regiochemical entry point for synthesizing 3,4-disubstituted pyridine cores.

In the context of kinase inhibitor design, this precursor is the "linchpin" for constructing 1H-pyrrolo[3,2-c]pyridine (5-azaindole) and furo[3,2-c]pyridine scaffolds. These fused systems are bioisosteres of the indole core found in numerous ATP-competitive inhibitors (e.g., Vemurafenib analogs), offering improved solubility and distinct hydrogen-bonding patterns within the kinase hinge region.

The Regioselectivity Paradox

Success with this reagent depends on understanding its counter-intuitive reactivity compared to standard halonitropyridines.

-

Standard Expectation: In many aromatic systems, halogens are better leaving groups than nitro groups.

-

The 3-Chloro-4-nitro Reality:

-

Position 4 (Nitro): Highly activated for nucleophilic attack due to the para-relationship with the pyridine nitrogen. The nitro group acts as a "super-leaving group" in this position.

-

Position 3 (Chloro): Located in the meta position relative to the pyridine nitrogen. It is electronically deactivated for direct

but is perfectly positioned for palladium-catalyzed cross-coupling (Suzuki/Buchwald) after the C4 functionalization.

-

Crucial Mechanism: The primary reaction pathway involves the displacement of the Nitro group at C4 by a nucleophile (amine), retaining the Chlorine at C3 for subsequent cyclization.

Handling the Hydrochloride Salt

The raw material is supplied as a hydrochloride salt to ensure stability (preventing oxidative degradation).

-

Challenge: The acidic proton can protonate amine nucleophiles, quenching the

reaction. -

Solution: An in-situ neutralization ("Free-Basing") step is mandatory before introducing the nucleophilic amine.

Part 2: Experimental Protocols

Protocol A: In-Situ Neutralization and Functionalization

Objective: Synthesis of 4-amino-3-chloropyridine intermediates. This step installs the "hinge-binding" amine motif while preserving the C3-chloride for ring closure.

Reagents:

-

3-Chloro-4-nitropyridine HCl (1.0 equiv)[2]

-

Target Amine (e.g., Aniline, Piperazine derivative) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent:

-Dimethylformamide (DMF) or DMAc (Anhydrous)

Step-by-Step Methodology:

-

Salt Break (Free-Basing):

-

Charge a reaction vessel with 3-Chloro-4-nitropyridine HCl (10 mmol) and anhydrous DMF (5 mL/mmol).

-

Cool to 0°C under nitrogen atmosphere.

-

Add DIPEA (2.5 equiv) dropwise. Observation: The suspension should clear as the free base is liberated. Stir for 15 minutes.

-

-

Nucleophilic Addition:

-

Add the Target Amine (1.1 equiv) slowly to the solution at 0°C.

-

Note: If the amine is a solid, dissolve it in minimal DMF before addition.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat to 60–80°C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (

~159/195) should disappear, replaced by the product mass (Displacement of

-

-

Workup:

-

Dilute with Ethyl Acetate and wash 3x with water (to remove DMF and DIPEA salts).

-

Wash with Brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Protocol B: Palladium-Catalyzed Cyclization (Synthesis of 5-Azaindole)

Objective: Cyclization of the 4-amino-3-chloropyridine intermediate to form the kinase-active 1H-pyrrolo[3,2-c]pyridine core.

Mechanism: Sonogashira coupling followed by spontaneous or base-mediated cyclization.

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)

-

Catalyst:

(5 mol%) -

Co-catalyst: CuI (10 mol%)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: DMF/THF (1:1)

Step-by-Step Methodology:

-

Coupling:

-

Dissolve the 4-amino-3-chloropyridine intermediate in degassed DMF/THF.

-

Add

, -

Add TMS-acetylene.

-

Heat to 90°C in a sealed tube for 12 hours.

-

-

Desilylation & Cyclization:

-

Note: Often, the TMS group is cleaved in situ or requires a specific fluoride treatment.

-

Add Tetrabutylammonium fluoride (TBAF, 1 M in THF, 2.0 equiv) directly to the reaction mixture.

-

Heat at 70°C for an additional 2 hours. This promotes the 5-endo-dig cyclization.

-

-

Isolation:

-

Standard aqueous workup.

-

Purification via reverse-phase HPLC is recommended for final kinase inhibitors to ensure >98% purity.

-

Part 3: Visualization & Data

Reaction Workflow Diagram

The following diagram illustrates the divergent pathways available from the 3-Chloro-4-nitropyridine core.

Caption: Step-wise transformation of 3-Chloro-4-nitropyridine HCl into fused-ring kinase inhibitors via regioselective SNAr and Palladium catalysis.

Troubleshooting Guide (Data Summary)

| Observation | Probable Cause | Corrective Action |

| No Reaction (SNAr) | HCl salt quenched the amine nucleophile. | Ensure 2.5 eq. DIPEA is added before the amine. Verify "free base" formation (dissolution). |

| Wrong Regioisomer | Use of 4-chloro-3-nitropyridine (isomer confusion). | Verify CAS #1257849-11-8.[1][2][3] Check NMR: 3-Cl-4-NO2 has singlets/doublets with specific coupling constants distinct from 4-Cl-3-NO2. |

| Low Yield (Cyclization) | Catalyst poisoning by residual amine/sulfur. | Perform a rigorous aqueous wash of the SNAr intermediate. Use high-purity anhydrous solvents. |

| Decomposition | Thermal instability of Nitro-pyridine. | Do not exceed 90°C during SNAr. If reaction is slow, use microwave irradiation at 80°C for shorter bursts. |

References

-

Vertex Pharmaceuticals. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). Application Notes: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Link

-

National Institutes of Health (NIH). (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

-

Royal Society of Chemistry. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Organic & Biomolecular Chemistry. Link

-

ThermoFisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitropyridine hydrochloride (Reference for salt handling/safety properties). Link

Sources

3-Chloro-4-nitropyridine hydrochloride in nucleophilic aromatic substitution reactions

Application Note: Strategic Functionalization of 3-Chloro-4-nitropyridine Hydrochloride via Nucleophilic Aromatic Substitution (SNAr)

Abstract

3-Chloro-4-nitropyridine hydrochloride is a high-value electrophilic scaffold used in the synthesis of fused heterocycles and kinase inhibitors. Its unique reactivity profile is defined by the "ambident" nature of its leaving groups: a highly labile nitro group at the C4 position and a sterically modulated chlorine at the C3 position. This guide details the chemoselective displacement of the C4-nitro group by nucleophiles (SNAr), preserving the C3-chlorine for subsequent transition-metal-catalyzed cross-couplings. We provide optimized protocols for C-N and C-O bond formation, emphasizing salt neutralization strategies and self-validating analytical checkpoints.

The Electrophilic Landscape

To master the reactivity of 3-chloro-4-nitropyridine, one must understand the electronic hierarchy of the ring.

-

C4-Nitro (The Primary Target): Positioned para to the pyridine nitrogen, the C4 carbon is intensely electron-deficient. The nitro group, being a potent electron-withdrawing group (EWG) and an excellent leaving group (mobility NO2 > F > Cl in activated systems), is the exclusive site of attack for soft and hard nucleophiles under standard SNAr conditions.

-

C3-Chloro (The Retained Handle): Positioned meta to the pyridine nitrogen, the C3 carbon is significantly less activated. Furthermore, the steric bulk of the adjacent nitro group (and incoming nucleophile) shields it. This bond remains intact, serving as a critical "handle" for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

The Hydrochloride Factor: Supplied as an HCl salt, the pyridine nitrogen is protonated (

). While this enhances electrophilicity, it acts as a "base sink." Protocols must include a neutralization step (stoichiometric base) to prevent the quenching of nucleophilic amines.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The complex collapses, expelling the nitro group as nitrite (

Figure 1: The reaction trajectory favors C4-nitro displacement. The C3-chlorine remains stable, preserving the halogen handle.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of 4-amino-3-chloropyridine derivatives (common precursors for bicyclic systems).

Materials:

-

Substrate: 3-Chloro-4-nitropyridine HCl (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)

Step-by-Step Workflow:

-

Salt Neutralization (In-situ):

-

Charge the reaction vessel with 3-Chloro-4-nitropyridine HCl.

-

Add MeCN (concentration ~0.2 M). The solid may not fully dissolve immediately.

-

Add the base (DIPEA) dropwise at 0°C. Observation: The suspension often clears or changes color as the free base is liberated. Stir for 10 minutes.

-

-

Nucleophilic Attack:

-

Add the amine nucleophile (1.1 equiv) slowly.

-

Allow the reaction to warm to Room Temperature (RT).

-

Optimization: If the amine is sterically hindered, heat to 60°C. For reactive amines (e.g., morpholine, piperidine), RT is sufficient.

-

-

Monitoring (Self-Validation):

-

TLC: The starting material (nitro) is usually less polar than the product (amine). Use UV visualization.

-

Color: The reaction often transitions from pale yellow (nitro) to a deeper yellow/orange (amino-product) or colorless, depending on the amine.

-

-

Workup:

-

Concentrate the solvent.

-

Dilute with Ethyl Acetate and wash with water (to remove DIPEA salts and Nitrite byproducts).

-

Dry over

and concentrate.

-

Protocol B: C-O Bond Formation (Ether Synthesis)